2-Mercaptophenylphosphonic acid
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Overview
Description
2-Mercaptophenylphosphonic acid is an organophosphorus compound characterized by the presence of both a thiol group (-SH) and a phosphonic acid group (-P(O)(OH)2) attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-mercaptophenylphosphonic acid typically involves the reaction of thiophenol with phosphorus trichloride, followed by hydrolysis. The general reaction scheme is as follows:
Reaction of Thiophenol with Phosphorus Trichloride: [ \text{C}_6\text{H}_5\text{SH} + \text{PCl}_3 \rightarrow \text{C}_6\text{H}_5\text{SPCl}_2 + \text{HCl} ]
Hydrolysis: [ \text{C}_6\text{H}_5\text{SPCl}_2 + 3\text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{SPO}(OH)_2 + 2\text{HCl} ]
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Mercaptophenylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phosphonic acid group can be reduced to phosphine oxides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., Br2) or nitrating agents (e.g., HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Phosphine oxides (R-P(O)H2).
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Mercaptophenylphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Employed in the study of enzyme inhibition and protein modification due to its thiol group.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the development of corrosion inhibitors and as an additive in lubricants
Mechanism of Action
The mechanism of action of 2-mercaptophenylphosphonic acid involves its interaction with various molecular targets:
Thiol Group: The thiol group can form covalent bonds with metal ions and proteins, leading to enzyme inhibition or protein modification.
Phosphonic Acid Group: The phosphonic acid group can chelate metal ions, affecting metal-dependent biological processes and industrial applications.
Comparison with Similar Compounds
Thiophenol: Contains a thiol group but lacks the phosphonic acid group.
Phenylphosphonic Acid: Contains a phosphonic acid group but lacks the thiol group.
2-Mercaptoethanol: Contains both thiol and hydroxyl groups but lacks the aromatic ring.
Uniqueness: 2-Mercaptophenylphosphonic acid is unique due to the presence of both thiol and phosphonic acid groups on an aromatic ring, providing a combination of properties that make it suitable for diverse applications in coordination chemistry, enzyme inhibition, and material science .
Properties
Molecular Formula |
C6H7O3PS |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
(2-sulfanylphenyl)phosphonic acid |
InChI |
InChI=1S/C6H7O3PS/c7-10(8,9)5-3-1-2-4-6(5)11/h1-4,11H,(H2,7,8,9) |
InChI Key |
XUDMIKRWJYMQKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)P(=O)(O)O)S |
Origin of Product |
United States |
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